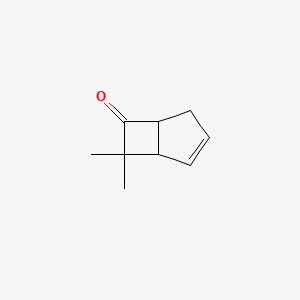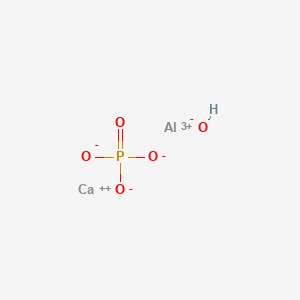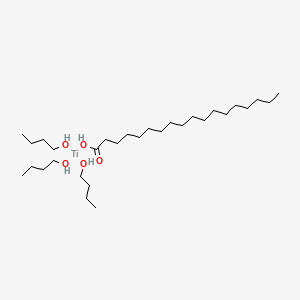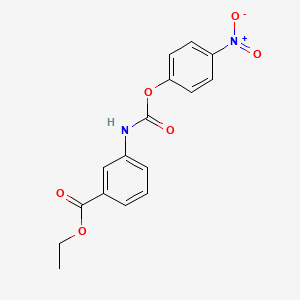
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate is an organic compound with the molecular formula C16H14N2O6. It is a derivative of benzoic acid and contains both nitro and ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of 3-aminobenzoic acid with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(((4-nitrophenoxy)carbonyl)amino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 3-(((4-aminophenoxy)carbonyl)amino)benzoate
Substitution: Depending on the nucleophile, products like this compound derivatives
Hydrolysis: 3-(((4-nitrophenoxy)carbonyl)amino)benzoic acid and ethanol
Applications De Recherche Scientifique
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl benzoate
- Ethyl 4-aminobenzoate
- Ethyl 3-nitrobenzoate
Uniqueness
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C16H14N2O6 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
ethyl 3-[(4-nitrophenoxy)carbonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-2-23-15(19)11-4-3-5-12(10-11)17-16(20)24-14-8-6-13(7-9-14)18(21)22/h3-10H,2H2,1H3,(H,17,20) |
Clé InChI |
SLTMNEKWYVLBLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



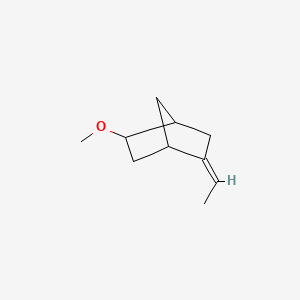
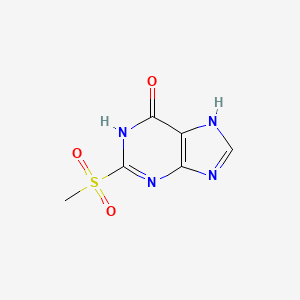
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
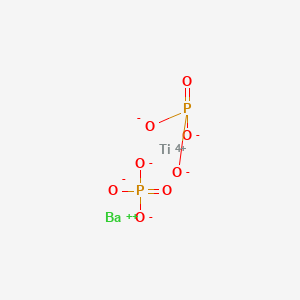

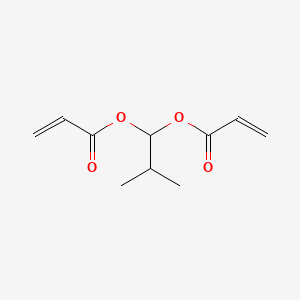
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
